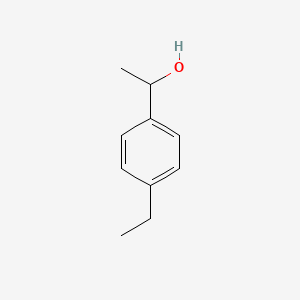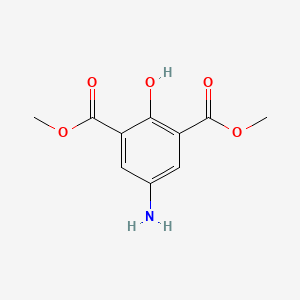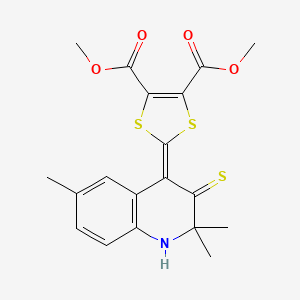![molecular formula C19H21N5O3 B2532670 N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898462-18-5](/img/structure/B2532670.png)
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C19H21N5O3 and its molecular weight is 367.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Binding Affinity and Intrinsic Efficacy at GABAA/Benzodiazepine Receptor Imidazo[1,5-a]quinoxaline amides and carbamates, closely related to the chemical structure , demonstrate significant binding affinity to the GABAA/benzodiazepine receptor. They exhibit varying intrinsic efficacies, a key aspect in exploring their potential in modulating neurological and psychological processes (Tenbrink et al., 1994).
Catalysis in Synthesis of N-Fused Imidazole-Quinoline Conjugates Sulfamic acid-functionalized γ-Fe2O3 nanoparticles catalyze the synthesis of imidazo[1,2-a]pyridine and imidazo[2,1-b]thiazol-quinoline derivatives. This process demonstrates the utility of these compounds in facilitating efficient, environmentally benign catalytic reactions, crucial for synthetic chemistry applications (Mouradzadegun et al., 2015).
Checkpoint Kinase 1 Inhibition and Antiproliferative Activity Compounds structurally related to imidazo[1,5-a]quinoxaline show potent inhibitory activity against Checkpoint kinase 1 (Chk1), a crucial target in cancer therapy. They also exhibit significant antiproliferative activities against various tumor cell lines, highlighting their potential as cancer therapeutics (Conchon et al., 2007).
Potential in Light Emitting Devices The synthesis and characterization of compounds like 1-(pyridin-2-yl)-3-(quinolin-2-yl)imidazo[1,5-a]quinoline, which are structurally similar, indicate promising applications in light emitting devices. Their efficient synthesis and desirable photoluminescence characteristics in both solution and solid states point to potential in optoelectronics (Albrecht et al., 2018).
Mechanism of Action
The mechanism of action of imidazole derivatives is diverse, depending on the specific compound. Some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c25-16-3-2-13-10-15(11-14-4-8-24(16)17(13)14)22-19(27)18(26)21-5-1-7-23-9-6-20-12-23/h6,9-12H,1-5,7-8H2,(H,21,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFFNVHSJVAAQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NCCCN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4,5-dimethylthiazol-2-yl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2532588.png)




![3-((2E)-3-phenylprop-2-enyl)-8-(4-chlorophenyl)-1-methyl-1,3,5-trihydroimidazo lidino[1,2-h]purine-2,4-dione](/img/structure/B2532596.png)
![N-benzyl-2-[[3-[(2-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2532597.png)
![[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2532598.png)

![2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine](/img/structure/B2532603.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2532607.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2532608.png)
![2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2532610.png)
